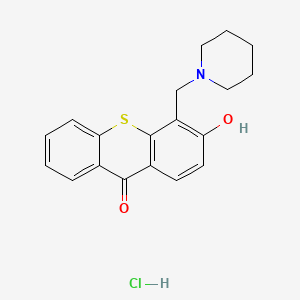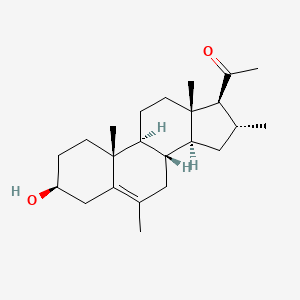
5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one, also known as 3-beta-hydroxy-6,16-alpha-dimethyl-5-pregnen-20-one, is a synthetic steroid compound with the molecular formula C23H36O2 and a molecular weight of 344.53 g/mol . This compound is part of the pregnane steroid family and is characterized by its unique structural modifications, including the presence of methyl groups at the 6 and 16 alpha positions.
Vorbereitungsmethoden
The synthesis of 5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one involves several steps, starting from basic steroid precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor, such as pregnenolone.
Methylation: Introduction of methyl groups at the 6 and 16 alpha positions using methylating agents under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group at the 3 beta position using specific hydroxylating agents.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial production methods for this compound typically involve large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness. This may include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Chemischer Reaktionen
5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group at the 3 beta position can undergo substitution reactions to form esters or ethers using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate steroid metabolism and signaling pathways.
Medicine: Explored for potential therapeutic applications, including its role in hormone replacement therapy and as a precursor for the synthesis of other pharmacologically active steroids.
Wirkmechanismus
The mechanism of action of 5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one involves its interaction with specific molecular targets and pathways. As a steroid compound, it can bind to steroid receptors, modulating gene expression and influencing various physiological processes. The presence of methyl groups at the 6 and 16 alpha positions may enhance its binding affinity and selectivity for certain receptors, leading to distinct biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one can be compared with other similar compounds, such as:
Pregnenolone: A precursor steroid with a similar structure but lacking the methyl groups at the 6 and 16 alpha positions.
Progesterone: Another steroid hormone with a similar backbone but different functional groups and biological activity.
Dexamethasone: A synthetic corticosteroid with structural similarities but distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural modifications, which confer unique chemical and biological properties compared to other steroids.
Eigenschaften
Molekularformel |
C23H36O2 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-[(3S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-6,10,13,16-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h14,16-18,20-21,25H,6-12H2,1-5H3/t14-,16+,17-,18+,20+,21-,22-,23+/m1/s1 |
InChI-Schlüssel |
DRPLHESJRFWVSU-RQKNUZMPSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC(=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O)C |
Kanonische SMILES |
CC1CC2C3CC(=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


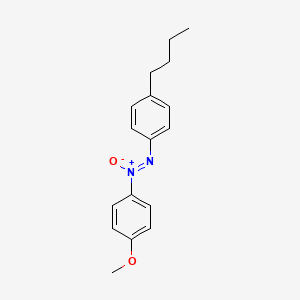
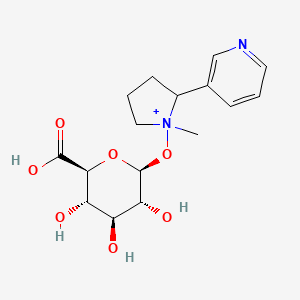
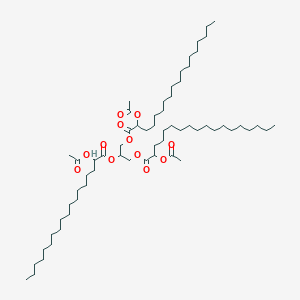
![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
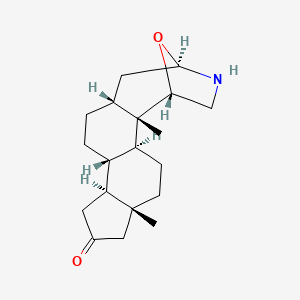
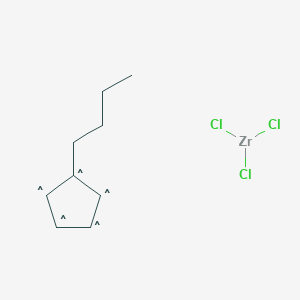
![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
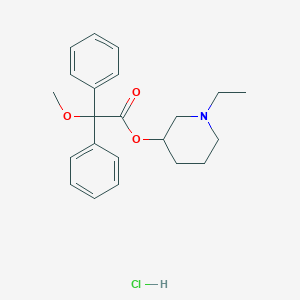
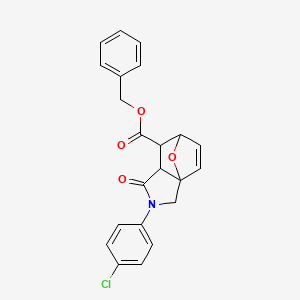
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
